4-acetyl-N-(2-phenoxyethyl)benzamide
Description
4-Acetyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an acetyl group at the para-position and a 2-phenoxyethylamine moiety at the nitrogen atom. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.33 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as heat shock proteins (Hsp90) and tubulin, as inferred from analogs .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32g/mol |
IUPAC Name |
4-acetyl-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-13(19)14-7-9-15(10-8-14)17(20)18-11-12-21-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
OFJPZDLWOLJYMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following analysis compares 4-acetyl-N-(2-phenoxyethyl)benzamide with structurally related compounds, focusing on synthetic methods, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromine) in analogs like 4-bromo-N-(2-nitrophenyl)benzamide enhance polarity but reduce metabolic stability .
- Hydroxyl and methoxy groups (e.g., Rip-B, A41) improve solubility and antioxidant activity .
- The 2-phenoxyethyl side chain in this compound and A41 may facilitate membrane permeability due to its lipophilic nature .
Key Observations :
Key Observations :
- The acetyl group in this compound may mimic ATP-binding motifs in Hsp90 inhibitors, though experimental validation is pending .
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